molecular formula C14H18O4 B1370782 3'-(tert-Butoxycarbonylmethoxy)acetophenone

3'-(tert-Butoxycarbonylmethoxy)acetophenone

Cat. No.: B1370782
M. Wt: 250.29 g/mol
InChI Key: OMCZXHFKLOABIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(tert-Butoxycarbonylmethoxy)acetophenone is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-(3-acetylphenoxy)acetate

InChI

InChI=1S/C14H18O4/c1-10(15)11-6-5-7-12(8-11)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

OMCZXHFKLOABIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 1.47 g, 36.7 mmol) in anhydrous DMF (50 mL) at 0° C. was added solid 3'-hydroxyacetophenone (5.0 g, 36.7 mmol). The mixture was stirred under N2 for 10 min and a clear yellow solution was formed. Then, tert-butylbromoacetate (6.23 mL, 38.5 mmol) was added and the mixture stirred at 0° C. for 5 min and then at room temperature for 20 min. TLC showed no starting material remaining. The mixture was partitioned between EtOAc (250 mL) and water (100 mL). The organic layer was separated, washed with saturated brine, dried (MgSO4) and concentrated in vacuo. Chromatography on silica (20% EtOAc/hexanes) gave 7.6 g (83%) of a white crystal. 1H NMR (CDCl3, 300 MHz) 7.60-7.14 (m, 4 H), 4.59 (s, 2 H), 2.60 (s, 3 H), 1.51 (s, 9 H); 13C NMR (CDCl3, 75 MHz) 198.0, 168.0, 158.6, 138.9, 130.1, 122.3, 120.6, 113.5, 83.0, 66.1, 28.4, 27.0.
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.23 mL
Type
reactant
Reaction Step Three
Yield
83%

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